molecular formula C17H22BrN3O3 B2996658 (4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate CAS No. 2098497-32-4

(4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

Cat. No. B2996658
CAS RN: 2098497-32-4
M. Wt: 396.285
InChI Key: KBVIWLNPPLXKFJ-JSGCOSHPSA-N
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Description

“(4aS,9bR)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole” is a solid compound . It has a molecular weight of 253.14 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13BrN2/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-3,8,10,13-14H,4-6H2/t8-,10-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 338.4±42.0 °C at 760 mmHg . The compound’s molecular formula is C11H13BrN2 .

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures and Hirshfeld surface analysis of related indole derivatives provides insights into molecular interactions and stability, essential for designing compounds with desired physical and chemical properties (Geetha et al., 2017).

Antiviral Activity

Research on ethyl indole-3-carboxylates derivatives has shown potential antiviral activities. For instance, certain derivatives were synthesized and tested against viruses such as influenza A and hepatitis C, although not all compounds demonstrated significant activity (Ivashchenko et al., 2014). Another study highlighted Arbidol, a compound with a structural resemblance, showcasing broad-spectrum antiviral capabilities by inhibiting viral fusion (Boriskin et al., 2008).

Chemical Reactions and Synthetic Applications

Chemical transformations and synthetic routes involving related compounds have been explored for creating novel structures. For instance, reactions involving N-bromosuccinimide showcased the versatility of indole derivatives in synthesizing complex molecules (Irikawa et al., 1989). Additionally, synthetic approaches have led to the development of compounds with potential anticancer activity, demonstrating the utility of these molecules in medicinal chemistry (Mandadi et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

ethyl (4aS,9bR)-6-bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN3O3/c1-3-24-17(23)20-8-7-14-12(9-20)11-5-4-6-13(18)16(11)21(14)10-15(22)19-2/h4-6,12,14H,3,7-10H2,1-2H3,(H,19,22)/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVIWLNPPLXKFJ-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2C(C1)C3=C(N2CC(=O)NC)C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CC[C@H]2[C@@H](C1)C3=C(N2CC(=O)NC)C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

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